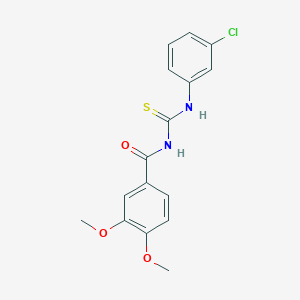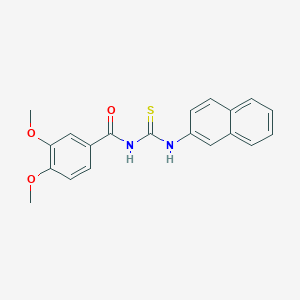![molecular formula C22H17BrN4O3S B410268 N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410268.png)
N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and an oxazolo[4,5-b]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The key steps in the synthesis may include:
Electrophilic Aromatic Substitution: Introduction of the bromine atom and methoxy group onto the benzene ring.
Nucleophilic Substitution: Formation of the oxazolo[4,5-b]pyridine moiety.
Coupling Reactions: Coupling of the substituted benzene ring with the oxazolo[4,5-b]pyridine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom and methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several scientific research applications:
Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.
Biology: It may be used in biological assays to study its effects on various biological systems.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea include other benzamide derivatives and compounds containing the oxazolo[4,5-b]pyridine moiety. Examples include:
- 3-bromo-4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide .
- Other benzamide derivatives with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for scientific study.
Propriétés
Formule moléculaire |
C22H17BrN4O3S |
|---|---|
Poids moléculaire |
497.4g/mol |
Nom IUPAC |
3-bromo-4-methoxy-N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H17BrN4O3S/c1-12-5-6-14(21-26-19-18(30-21)4-3-9-24-19)11-16(12)25-22(31)27-20(28)13-7-8-17(29-2)15(23)10-13/h3-11H,1-2H3,(H2,25,27,28,31) |
Clé InChI |
PUOIRVCCTAQXRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Br |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B410187.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410188.png)

![N-[(2-ethoxy-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410192.png)
![3,4-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410194.png)
![N-[(2-chlorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410195.png)
![N-[(2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410196.png)


![N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B410203.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B410204.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B410205.png)
![Ethyl 4-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B410206.png)
![N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B410207.png)
